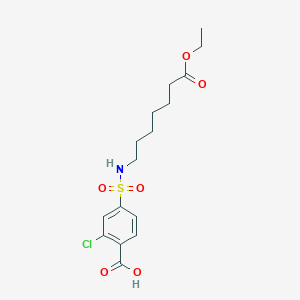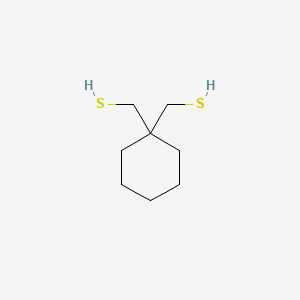
Methyl 4-Amino-5-nitrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Amino-5-nitrothiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-5-nitrothiophene-3-carboxylate typically involves the nitration of methyl thiophene-3-carboxylate followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-Amino-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation: The carboxylate group can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Amines, coupling agents (e.g., EDC, DCC).
Major Products Formed
Reduction: Methyl 4-Amino-5-aminothiophene-3-carboxylate.
Substitution: Various substituted thiophene derivatives.
Condensation: Amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-Amino-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of Methyl 4-Amino-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymes. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-Amino-5-methylthiophene-3-carboxylate
- Methyl 4-Amino-5-chlorothiophene-3-carboxylate
- Methyl 4-Amino-5-bromothiophene-3-carboxylate
Uniqueness
Methyl 4-Amino-5-nitrothiophene-3-carboxylate is unique due to the presence of both nitro and amino groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C6H6N2O4S |
|---|---|
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
methyl 4-amino-5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-13-5(4(3)7)8(10)11/h2H,7H2,1H3 |
Clave InChI |
VDVJZUDGRRMDKA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=C1N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)



![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
